molecular formula C22H15ClN2O2 B3725701 3-(2-CHLOROPHENYL)-2-(4-HYDROXYSTYRYL)-4(3H)-QUINAZOLINONE

3-(2-CHLOROPHENYL)-2-(4-HYDROXYSTYRYL)-4(3H)-QUINAZOLINONE

Cat. No.: B3725701
M. Wt: 374.8 g/mol
InChI Key: AEFPZQBBRMHMLF-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorophenyl)-2-(4-hydroxystyryl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-2-(4-hydroxystyryl)-4(3H)-quinazolinone typically involves the condensation of 2-chlorobenzaldehyde with 4-hydroxybenzaldehyde in the presence of a suitable base, followed by cyclization with anthranilic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-2-(4-hydroxystyryl)-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinazolinone derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-2-(4-hydroxystyryl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)-4(3H)-quinazolinone: Lacks the chlorophenyl group, which may affect its biological activity.

    3-(2-Chlorophenyl)-4(3H)-quinazolinone: Lacks the hydroxystyryl group, which may influence its chemical reactivity and applications.

Uniqueness

3-(2-Chlorophenyl)-2-(4-hydroxystyryl)-4(3H)-quinazolinone is unique due to the presence of both the chlorophenyl and hydroxystyryl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

3-(2-chlorophenyl)-2-[(E)-2-(4-hydroxyphenyl)ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2/c23-18-6-2-4-8-20(18)25-21(14-11-15-9-12-16(26)13-10-15)24-19-7-3-1-5-17(19)22(25)27/h1-14,26H/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFPZQBBRMHMLF-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-CHLOROPHENYL)-2-(4-HYDROXYSTYRYL)-4(3H)-QUINAZOLINONE
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